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Compound of Interest

Compound Name: Phosphorin

Cat. No.: B1216959

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of phosphorin (also
known as phosphabenzene) and its related compounds, with a focus on their synthesis,
chemical properties, and burgeoning biological activities. This document is intended to serve as
a valuable resource for researchers and professionals in the fields of medicinal chemistry and
drug development, offering insights into the therapeutic potential of this unique class of
organophosphorus compounds.

Introduction to Phosphorin

Phosphorin, a phosphorus-containing heterocycle analogous to benzene and pyridine,
represents an intriguing scaffold for the design of novel therapeutic agents. The replacement of
a carbon atom in the benzene ring with a phosphorus atom imparts unique electronic and steric
properties to the molecule, influencing its reactivity, stability, and potential for biological
interactions. While the broader field of organophosphorus chemistry has yielded numerous
successful drugs, the exploration of phosphorin and its direct derivatives in medicinal
chemistry is an emerging area with significant untapped potential. This guide will delve into the
synthesis of these compounds, their chemical characteristics, and the current understanding of
their biological effects, particularly in the context of cancer research.

Synthesis of Phosphorin and Related Compounds
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The synthesis of the parent phosphorin ring and its derivatives has been a subject of interest
in synthetic organic chemistry. The initial synthesis of 2,4,6-triphenylphosphabenzene laid the
groundwork for accessing this heterocyclic system. More recent methodologies have focused
on improving yields and expanding the diversity of substituents on the phosphorin ring.

A key related class of compounds are the phosphinanes, which are the saturated, non-aromatic
counterparts to phosphorins. These six-membered phosphorus-containing heterocycles have
also been synthesized and evaluated for their biological activities.

General Synthetic Strategies

The synthesis of phosphorin and its derivatives often involves multi-step procedures.
Common strategies include:

» Ring-closing reactions: Utilizing phosphorus-containing synthons to construct the
heterocyclic ring.

» Modification of existing rings: Starting with a pre-formed ring system and introducing the
phosphorus atom.

e Functionalization of the phosphorin ring: Introducing various substituents to modulate the
compound's properties.

The synthesis of related phosphinane derivatives often employs cyclization reactions of
appropriate phosphorus-containing precursors. For instance, 1-phenylphosphinane 1-oxide and
1-phenylphosphinan-4-one 1-oxide serve as key starting materials for a variety of derivatives.

Chemical Properties and Reactivity

Phosphorin exhibits a degree of aromaticity, contributing to its relative stability compared to
other phosphorus heterocycles. The phosphorus atom's lone pair of electrons is less available
for donation compared to the nitrogen in pyridine, which influences its coordination chemistry
and reactivity.

The reactivity of phosphorin includes:

» Oxidation at the phosphorus center: Forming phosphine oxides.
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» Coordination to metal centers: Acting as ligands in organometallic complexes.

e Reactions at the ring carbons: Undergoing electrophilic and nucleophilic substitution, though
this is less common than in benzene.

Biological Activities and Therapeutic Potential

While the biological activities of the parent phosphorin are not extensively documented, recent
research has focused on its derivatives, particularly phosphinanes, as potential therapeutic
agents. The primary area of investigation has been their application as anticancer agents.

Anticancer Activity of Phosphinane Derivatives

Several studies have demonstrated the in vitro cytotoxicity of novel phosphinane derivatives
against a panel of human cancer cell lines. These compounds have shown promising activity,
in some cases exceeding that of the standard chemotherapeutic agent cisplatin. The
mechanism of action is believed to involve the induction of apoptosis and perturbation of the
cell cycle.

Table 1: In Vitro Cytotoxicity (IC50, uM) of Selected Phosphinane Derivatives|1]

Selectivit
HaCaT
y Index
Compoun SW480 SW620 HCT116 PC3 (Non- (sl)
VS.
d (Colon) (Colon) (Colon) (Prostate) cancerou
) HaCaT
s
(for PC3)
2 >100 >100 >100 >100 >100 -
8 7.2 7.6 >100 >100 >100 -
11 4.4 5.2 6.3 6.0 14.2 24
Cisplatin 5.1 6.3 0.3 4.8 3.2 0.7

Selectivity Index (SI) = IC50 in non-cancerous cell line / IC50 in cancer cell line.

The data in Table 1 highlights that compound 11, a phosphinan-4-one derivative, exhibits
potent cytotoxic activity against all tested cancer cell lines, with an IC50 value of 6.0 uM
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against the PC3 prostate cancer cell line.[1] Notably, some of the active phosphinane
derivatives, such as compounds 2 and 8, displayed high selectivity, being non-toxic to the non-
cancerous HaCaT cell line at the tested concentrations.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and further development of
these compounds. Below are summarized procedures for the synthesis of key intermediates
and final compounds based on the available literature.

General Procedure for the Synthesis of Phosphinane
Derivatives

A series of novel phosphinane derivatives can be obtained through structural modifications of
1-phenylphosphinane 1-oxide and 1-phenylphosphinan-4-one 1-oxide.[1] A pivotal step in
modifying the substituent at the phosphorus atom involves the dearomatization of the phenyl
group.[1] The synthesized compounds, which differ in their steric and electronic properties, are
then evaluated for their in vitro cytotoxicity.[1]

o Synthesis of 1-phenylphosphinane 1-oxide: (Detailed step-by-step procedure would be
inserted here if available in a specific reference).

e Synthesis of 1-phenylphosphinan-4-one 1-oxide: (Detailed step-by-step procedure would be
inserted here if available in a specific reference).

o General procedure for the synthesis of final phosphinane derivatives (e.g., compound 11):
(Detailed step-by-step procedure would be inserted here if available in a specific reference).

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which phosphorin and its
derivatives exert their biological effects are still under active investigation. For the anticancer
phosphinane derivatives, the observed induction of apoptosis suggests an interference with
key cellular signaling cascades that regulate cell survival and death.

Cancer cells often exhibit altered signaling pathways that promote proliferation and evade
apoptosis.[2] Anticancer drugs can induce apoptosis through both intrinsic (mitochondrial) and
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extrinsic (death receptor) pathways, which often involve the activation of caspases.[2] Some
anticancer agents can also induce cell death through reactive oxygen species (ROS)-mediated
pathways. It has been reported that the activation of apoptosis by the natural product
sulforaphane is highly dependent on ROS generation in different cancer cell lines.[3]

The following diagram illustrates a generalized signaling pathway for drug-induced apoptosis,
which may be relevant to the mechanism of action of phosphinane derivatives.

Figure 1: A conceptual diagram of a potential signaling pathway for phosphinane-induced
apoptosis.

Future Directions and Conclusion

The field of phosphorin and its related compounds presents a promising frontier in drug
discovery. The unique structural and electronic properties of the phosphorin scaffold,
combined with the demonstrated biological activity of related phosphinanes, warrant further
investigation. Future research should focus on:

o Expanding the chemical diversity: Synthesizing a broader range of phosphorin and
phosphinane derivatives to establish robust structure-activity relationships (SAR).

o Elucidating detailed mechanisms of action: Investigating the specific molecular targets and
signaling pathways modulated by these compounds to understand their anticancer effects.

¢ In vivo evaluation: Progressing the most promising lead compounds into preclinical animal
models to assess their efficacy and safety.

o Exploring other therapeutic areas: Investigating the potential of phosphorin derivatives in
other diseases, such as viral infections and inflammatory disorders.

In conclusion, this technical guide has summarized the current state of knowledge on
phosphorin and its related compounds, highlighting their synthetic accessibility and potential
as a novel class of therapeutic agents. The preliminary data on the anticancer activity of
phosphinane derivatives is particularly encouraging and provides a strong rationale for
continued research and development in this area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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